Sepimostat

Catalog No.
S591032
CAS No.
103926-64-3
M.F
C21H19N5O2
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sepimostat

CAS Number

103926-64-3

Product Name

Sepimostat

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26)

InChI Key

QMRJOIUGPCVZPH-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N

Synonyms

6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate, FUT 187, FUT-187, sepimostate mesilate

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N

Potential Neuroprotective Agent:

Sepimostat has been investigated as a potential neuroprotective agent, meaning it may have the ability to protect nerve cells from damage or death. Studies have shown that Sepimostat acts through a mechanism involving N-methyl-D-aspartate (NMDA) receptors, which are critical for learning and memory but can also contribute to cell death under certain conditions. Sepimostat specifically targets the NR2B subunit of the NMDA receptor, and in animal models, it has shown promise in protecting retinal neurons from excitotoxic damage [].

Mechanism of Action:

Sepimostat exerts its potential neuroprotective effects by antagonizing the NR2B subunit of the NMDA receptor at the Ifenprodil binding site. This means it binds to the receptor and prevents other molecules, such as Ifenprodil, from binding and activating the receptor. By blocking this specific site, Sepimostat may help to regulate the activity of the NMDA receptor and prevent excessive stimulation, which can contribute to cell death [].

Research and Development:

Sepimostat has been evaluated in clinical trials for chronic pancreatitis and gastroesophageal reflux disease after stomach surgery, showing good safety profiles []. However, further clinical development for these applications appears to have been discontinued.

Sepimostat, also known as FUT-187 free base, is a synthetic compound primarily recognized for its role as a serine protease inhibitor. It has garnered attention in pharmacological research due to its neuroprotective properties and its ability to modulate ion channels, particularly the N-Methyl-D-Aspartate receptor. This compound has been studied for its potential therapeutic applications in various neurological disorders, including those associated with excitotoxicity and inflammation.

. Notably, sepimostat inhibits serine proteases by binding to the active site of these enzymes, preventing substrate access and subsequent catalysis. The inhibition mechanism can be characterized as competitive, where sepimostat competes with natural substrates for binding sites on serine proteases .

In addition to serine protease inhibition, sepimostat has been shown to affect ion channels. For instance, it inhibits N-Methyl-D-Aspartate receptors in a voltage-dependent manner, indicating that its binding alters the channel's conformation and function .

Sepimostat exhibits significant biological activity by inhibiting excitatory neurotransmission through its action on N-Methyl-D-Aspartate receptors. This inhibition is particularly relevant in contexts where excessive glutamate signaling contributes to neuronal damage. The compound has an IC50 value of approximately 3.5 μM, indicating its potency in blocking these receptors . Furthermore, sepimostat's neuroprotective effects have been highlighted in studies showing its ability to mitigate damage from excitotoxicity and inflammation .

The synthesis of sepimostat involves several chemical steps that typically include the formation of key intermediates followed by specific modifications to achieve the final structure. While detailed synthetic routes are proprietary and may vary among manufacturers, the general approach involves:

  • Formation of Core Structure: Starting from readily available precursors, a core structure is synthesized using standard organic reactions such as nucleophilic substitutions or cyclizations.
  • Functionalization: The core can then be functionalized through various methods (e.g., alkylation or acylation) to introduce necessary functional groups that enhance biological activity.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for pharmacological testing.

Sepimostat's unique properties make it suitable for various therapeutic applications, particularly in neurology. Its primary applications include:

  • Neuroprotection: Used in conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases.
  • Serine Protease Inhibition: Investigated for potential use in treating conditions where serine proteases play a detrimental role, such as pancreatitis and certain inflammatory diseases.

Interaction studies have revealed that sepimostat not only inhibits N-Methyl-D-Aspartate receptors but also interacts with other ion channels and serine proteases. These interactions can lead to diverse pharmacological effects:

  • Ion Channel Modulation: Sepimostat shows voltage-dependent inhibition of acid-sensing ion channels, indicating its potential role in modulating neuronal excitability .
  • Protease Inhibition: Its action on serine proteases suggests possible therapeutic benefits in managing inflammatory responses .

Several compounds share structural or functional similarities with sepimostat. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
NafamostatSerine protease inhibitorBroad-spectrum activity against multiple proteases; used in COVID-19 treatment
GabexateSerine protease inhibitorPrimarily used in pancreatitis; less neuroprotective compared to sepimostat
DiminazeneIon channel blockerPrimarily used as an antiparasitic agent; different target specificity
FuramidineIon channel blockerVoltage-independent action; less selective than sepimostat

Uniqueness of Sepimostat

Sepimostat stands out due to its dual action as both a neuroprotective agent and a potent serine protease inhibitor. This dual functionality allows it to address multiple pathways involved in neuronal damage and inflammation, making it a promising candidate for further therapeutic development.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

373.15387487 g/mol

Monoisotopic Mass

373.15387487 g/mol

Heavy Atom Count

28

UNII

5ZFR16F4QQ

MeSH Pharmacological Classification

Protease Inhibitors

Other CAS

103926-64-3

Wikipedia

Sepimostat

Dates

Modify: 2024-04-14

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